molecular formula C22H25NO3 B12598569 N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide CAS No. 644979-32-8

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide

Cat. No.: B12598569
CAS No.: 644979-32-8
M. Wt: 351.4 g/mol
InChI Key: UITMPJXQOVFMPF-UHFFFAOYSA-N
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Description

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group attached to a cyclopentyl ring, an ethyl group, and a methoxybenzamide moiety. Its chemical formula is C21H23NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the benzoyl group. One common method involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base to form the benzoylcyclopentyl intermediate. This intermediate is then reacted with 2-ethyl-3-methoxybenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group and the methoxybenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
  • N-(1-Benzoylcyclopentyl)-3-methoxybenzamide

Uniqueness

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, setting it apart from similar compounds.

Properties

CAS No.

644979-32-8

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1-benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide

InChI

InChI=1S/C22H25NO3/c1-3-17-18(12-9-13-19(17)26-2)21(25)23-22(14-7-8-15-22)20(24)16-10-5-4-6-11-16/h4-6,9-13H,3,7-8,14-15H2,1-2H3,(H,23,25)

InChI Key

UITMPJXQOVFMPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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